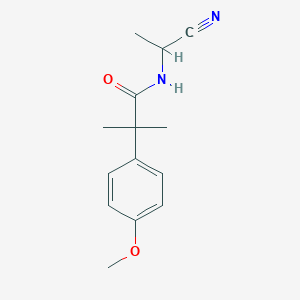
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide, also known as CEM-15, is a chemical compound that has gained attention in scientific research due to its potential use as an anticancer agent. This compound belongs to the class of N-acylpropanamides and has a molecular weight of 277.36 g/mol.
作用机制
The mechanism of action of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is not yet fully understood. However, it has been suggested that N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide inhibits the activity of the proteasome, a cellular complex that is responsible for breaking down proteins. By inhibiting the proteasome, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide may prevent the degradation of proteins that are important for cell survival, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to enhance the effectiveness of other anticancer drugs when used in combination with them.
实验室实验的优点和局限性
One advantage of using N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is complex and may be difficult to reproduce in other labs.
未来方向
There are several future directions for research on N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide. One area of focus is the development of more efficient synthesis methods for N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide and its potential side effects. Another area of interest is the use of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in combination with other anticancer drugs to enhance their effectiveness. Finally, the potential use of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in the treatment of other diseases, such as inflammatory diseases, should be explored.
合成方法
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide can be synthesized by reacting 4-methoxybenzylamine with 2-methyl-2-oxazoline to obtain N-(4-methoxybenzyl)-2-methyl-2-oxazoline. This intermediate is then reacted with acrylonitrile to form N-(4-methoxybenzyl)-2-methyl-2-oxazoline-2-carbonitrile, which is further reacted with acetic anhydride to obtain N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide.
科学研究应用
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to inhibit the growth of cancer cells that are resistant to other anticancer drugs.
属性
IUPAC Name |
N-(1-cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(9-15)16-13(17)14(2,3)11-5-7-12(18-4)8-6-11/h5-8,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOHBPRNORDQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C(C)(C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

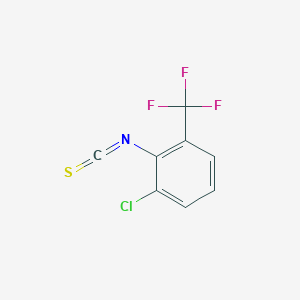
![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)

![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)


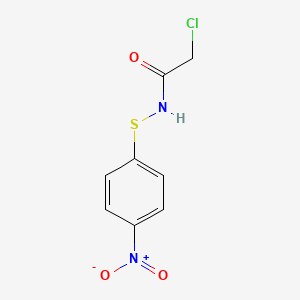
![1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2930813.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2930815.png)
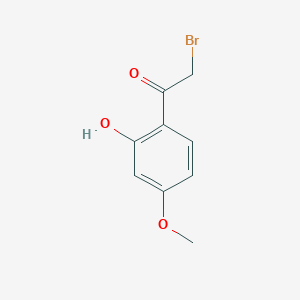
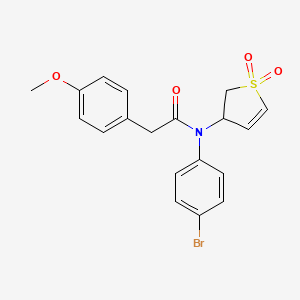
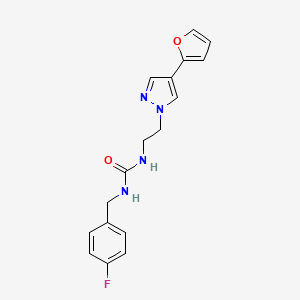
![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)